molecular formula C15H22O2 B12605490 8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester CAS No. 880499-88-7

8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester

Cat. No.: B12605490
CAS No.: 880499-88-7
M. Wt: 234.33 g/mol
InChI Key: QMOYIPBYGMLDQV-UHFFFAOYSA-N
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Description

8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester is an organic compound with the molecular formula C15H22O2 It is characterized by the presence of a nonen-2-ynoic acid backbone with a pentenyl substituent and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as nonen-2-ynoic acid and 4-pentenyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the nonen-2-ynoic acid, facilitating the nucleophilic substitution reaction with 4-pentenyl bromide.

    Esterification: The resulting product is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Amino esters, alkoxy esters.

Scientific Research Applications

8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, ethyl ester
  • 8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, propyl ester
  • 8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, butyl ester

Uniqueness

8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester is unique due to its specific ester functional group and the presence of both alkyne and alkene moieties

Properties

CAS No.

880499-88-7

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

methyl 4-pent-4-enylnon-8-en-2-ynoate

InChI

InChI=1S/C15H22O2/c1-4-6-8-10-14(11-9-7-5-2)12-13-15(16)17-3/h4-5,14H,1-2,6-11H2,3H3

InChI Key

QMOYIPBYGMLDQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC(CCCC=C)CCCC=C

Origin of Product

United States

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